![molecular formula C37H34FN3O7 B13814993 N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a benzamide group, a pyrimidinyl group, and a fluorinated arabinofuranosyl moiety. It is primarily used in the synthesis of DNA and RNA sequences and has significant applications in various fields of scientific research.
Preparation Methods
The synthesis of N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide involves several stepsThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and benzoyl groups, and reagents like phosphoramidites and cyanoethyl groups .
Industrial production methods for this compound involve large-scale synthesis using automated DNA synthesizers. These methods ensure high yield and purity of the final product, which is essential for its use in scientific research and industrial applications .
Chemical Reactions Analysis
N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs, which are essential for various biochemical studies.
Biology: It is used in the study of DNA and RNA structures and functions, as well as in the development of genetic probes and primers.
Industry: It is used in the production of synthetic nucleotides and nucleosides, which are essential for various industrial processes
Mechanism of Action
The mechanism of action of N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide involves its incorporation into DNA or RNA sequences. This incorporation can disrupt the normal replication and transcription processes, leading to the inhibition of viral or cancerous cell growth. The molecular targets of this compound include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material .
Comparison with Similar Compounds
N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide is unique due to its fluorinated arabinofuranosyl moiety, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:
N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine: This compound has a similar structure but lacks the fluorine atom, making it less stable.
N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine: This compound also lacks the fluorine atom and has an acetyl group instead of a benzamide group
These comparisons highlight the unique properties of this compound, which make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C37H34FN3O7 |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
N-[1-[(3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35?/m1/s1 |
InChI Key |
RAIBEZUVTIPFOJ-AYOUFAOSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H](C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


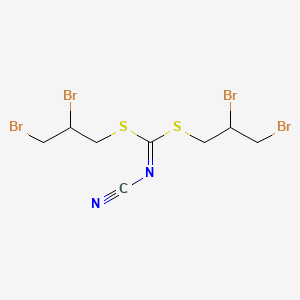

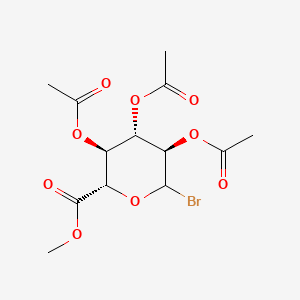
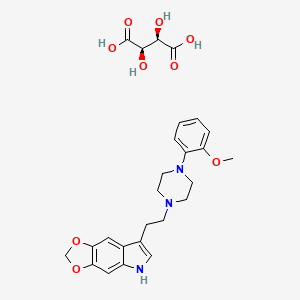
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
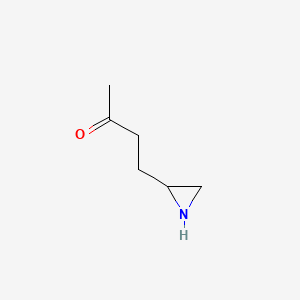


![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
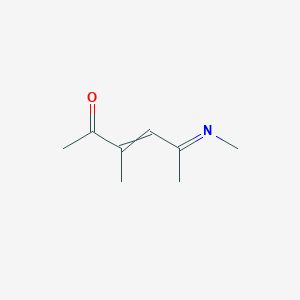

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
